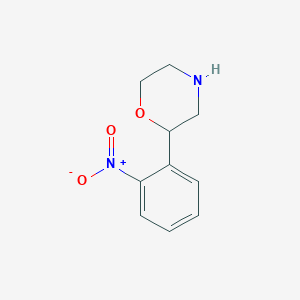

2-(2-Nitrophenyl)morpholine

Beschreibung

2-(2-Nitrophenyl)morpholine (CAS 5320-98-9) is a heterocyclic compound with the molecular formula C₁₀H₁₂N₂O₃ and a molecular weight of 208.21 g/mol . Structurally, it consists of a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) attached to a 2-nitrophenyl group at the nitrogen atom. The IUPAC name is 4-(2-nitrophenyl)morpholine, and it is also referred to as 2-(morpholin-4-yl)nitrobenzene .

The compound is synthesized via oxidative cyclization of 2-(morpholin-4-yl)aniline using Oxone (potassium peroxymonosulfate), where air oxidation of a nitroso intermediate generates the nitro group . Key spectral data include:

- IR spectrum: Peaks at 1594 cm⁻¹ (C=O) and 3246 cm⁻¹ (N-H) .

- NMR: Distinct signals for aromatic protons (δ 7.92–7.38 ppm) and morpholine ring protons (δ 3.96–3.20 ppm) .

Its applications span intermediates in pharmaceuticals, particularly in synthesizing benzimidazole derivatives and morpholine-based drug candidates .

Eigenschaften

CAS-Nummer |

1211523-19-1 |

|---|---|

Molekularformel |

C10H12N2O3 |

Molekulargewicht |

208.21 g/mol |

IUPAC-Name |

2-(2-nitrophenyl)morpholine |

InChI |

InChI=1S/C10H12N2O3/c13-12(14)9-4-2-1-3-8(9)10-7-11-5-6-15-10/h1-4,10-11H,5-7H2 |

InChI-Schlüssel |

MGICBHSYBIMSNY-UHFFFAOYSA-N |

Kanonische SMILES |

C1COC(CN1)C2=CC=CC=C2[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitrophenyl)morpholine typically involves the reaction of morpholine with 2-nitrobenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

Temperature: Room temperature to 60°C

Solvent: Commonly used solvents include ethanol or methanol

Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for 2-(2-Nitrophenyl)morpholine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Reactants: Morpholine and 2-nitrobenzyl chloride

Catalysts: Bases like sodium hydroxide or potassium carbonate

Solvents: Industrial solvents such as ethanol or methanol

Reaction Vessels: Large-scale reactors with temperature control

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Nitrophenyl)morpholine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst

Substitution: Sodium methoxide or sodium ethoxide in an alcohol solvent

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives

Reduction: Formation of 2-(2-aminophenyl)morpholine

Substitution: Formation of various substituted morpholine derivatives

Wissenschaftliche Forschungsanwendungen

2-(2-Nitrophenyl)morpholine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(2-Nitrophenyl)morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules. The compound may also act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs: Thiomorpholine Derivatives

This substitution alters electronic properties and reactivity:

- Synthesis: Prepared from 4-fluoronitrobenzene and thiomorpholine in 1-butanol under reflux .

- Impact of sulfur : Increased nucleophilicity due to sulfur’s lower electronegativity compared to oxygen, affecting reaction pathways in combinatorial chemistry .

Positional Isomers: Para-Nitro Derivatives

4-(4-Nitrophenyl)morpholine (CAS 10389-51-2) is a positional isomer with the nitro group at the phenyl para position:

Fluorinated Derivatives

4-(2-Fluoro-4-nitrophenyl)morpholine (CAS 2689-39-6) introduces a fluorine atom at the phenyl 2-position:

- Electron-withdrawing effects : Fluorine increases the nitro group’s electrophilicity, accelerating reactions like amination or cross-coupling .

- Safety: Requires stringent handling (e.g., physician consultation upon exposure) compared to non-fluorinated analogs .

Trifluoromethyl-Substituted Analogs

4-(2-(Trifluoromethyl)-4-nitrophenoxy)ethyl)morpholine (CAS 850797-92-1) incorporates a trifluoromethyl (-CF₃) group:

- Molecular weight : 320.26 g/mol , significantly higher than the parent compound .

- Applications : Used in advanced intermediates for agrochemicals or pharmaceuticals due to enhanced metabolic stability from -CF₃ .

Complex Derivatives in Drug Discovery

Derivatives like 13a–13c (from ) feature extended structures with pyrimidine and piperazine moieties:

- 13a : Contains a trifluoromethylbenzamido group, yielding 98.64% HPLC purity and a melting point of 165.4–167.9°C .

- 13b : Substituted with a nitrobenzamido group, showing 62% synthetic yield and altered solubility due to polar nitro groups .

| Derivative | Key Substituent | Molecular Weight | Yield | Melting Point |

|---|---|---|---|---|

| 13a | Trifluoromethylbenzamido | 657.24 g/mol | 58% | 165–168°C |

| 13c | Cyanobenzamido | 614.25 g/mol | 65% | 150–152°C |

Key Findings and Trends

Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance electrophilicity and binding affinity in drug-receptor interactions .

Synthetic Accessibility: Thiomorpholine derivatives offer combinatorial versatility but require harsher conditions (e.g., 1-butanol reflux) , while fluorinated analogs demand careful safety protocols .

Positional Isomerism : Para-nitro isomers exhibit higher thermal stability (↑mp) but reduced steric hindrance compared to ortho derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.